Furan vs. Thiophene Heteroaryl Substitution: A 5.4-Fold AC1 Cellular Potency Differential Defining Procurement Selection
In the patent-specified cellular AC1 inhibition assay (HEK-293 cells overexpressing human AC1, cAMP accumulation measured via HTRF following A23187 stimulation), the furan-containing target compound (CAS 1207025-93-1) demonstrated an AC1 IC₅₀ of 697 nM, whereas the thiophene analog (CAS 1207024-88-1), differing only by replacement of the furan oxygen with sulfur, exhibited an AC1 IC₅₀ of 3,750 nM under identical assay conditions [1]. This represents a 5.4-fold potency advantage for the furan derivative over its direct thiophene congener—a quantitatively meaningful difference for target engagement studies where compound concentration relative to IC₅₀ dictates the degree of AC1 inhibition achieved in cellular experiments [1].
| Evidence Dimension | Cellular AC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AC1 IC₅₀ = 697 nM (0.697 μM) |
| Comparator Or Baseline | Thiophene analog (CAS 1207024-88-1): AC1 IC₅₀ = 3,750 nM (3.75 μM) |
| Quantified Difference | 5.4-fold greater potency (furan vs. thiophene); ΔIC₅₀ = 3,053 nM |
| Conditions | HEK-293 cells overexpressing human AC1; cAMP accumulation measured via HTRF following A23187 (Ca²⁺ ionophore) stimulation; patent primary assay (US 2021/0100797 A1, Table A / Example A vs. Example B) |
Why This Matters
A 5.4-fold potency difference translates to substantially lower compound concentrations required to achieve equivalent AC1 inhibition in cellular assays, reducing solvent exposure artifacts and improving assay signal-to-noise ratios for routine screening campaigns.
- [1] Flaherty, D. P.; Van Rijn, R. M.; Watts, V. J.; Scott, J. A. Pyrazolyl Pyrimidinone Compounds and the Uses Thereof. U.S. Patent Application Publication No. US 2021/0100797 A1, April 8, 2021, paragraphs [0280]–[0286]. Assignee: Purdue Research Foundation. View Source
